(3,4-Dimethylphenyl)methyl imidazole-1-carboxylate (3,4-Dimethylphenyl)methyl imidazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 811448-13-2
VCID: VC16792326
InChI: InChI=1S/C13H14N2O2/c1-10-3-4-12(7-11(10)2)8-17-13(16)15-6-5-14-9-15/h3-7,9H,8H2,1-2H3
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

(3,4-Dimethylphenyl)methyl imidazole-1-carboxylate

CAS No.: 811448-13-2

Cat. No.: VC16792326

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethylphenyl)methyl imidazole-1-carboxylate - 811448-13-2

Specification

CAS No. 811448-13-2
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name (3,4-dimethylphenyl)methyl imidazole-1-carboxylate
Standard InChI InChI=1S/C13H14N2O2/c1-10-3-4-12(7-11(10)2)8-17-13(16)15-6-5-14-9-15/h3-7,9H,8H2,1-2H3
Standard InChI Key SUKKYPPJFKCAQI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)COC(=O)N2C=CN=C2)C

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, (3,4-dimethylphenyl)methyl imidazole-1-carboxylate, reflects its molecular architecture: a 3,4-dimethylbenzyl group esterified to the 1-position of an imidazole ring via a carboxylate linkage. Key identifiers include:

PropertyValue
CAS No.811448-13-2
Molecular FormulaC13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight230.26 g/mol
SMILESCC1=C(C=C(C=C1)COC(=O)N2C=CN=C2)C
InChIKeySUKKYPPJFKCAQI-UHFFFAOYSA-N
PubChem CID12,129,494

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers nucleophilic and electrophilic reactivity, while the 3,4-dimethylphenyl group enhances lipophilicity, potentially influencing bioavailability . X-ray crystallography data for analogous compounds (e.g., fluorophenyl-triazol-pyrazolones) suggest that steric effects from substituents like methyl groups may influence packing in the solid state, though such studies are absent for this specific compound .

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, general routes to imidazole carboxylates involve esterification or carbamoylation reactions. A plausible synthesis for (3,4-dimethylphenyl)methyl imidazole-1-carboxylate could proceed via:

  • Reaction of imidazole-1-carbonyl chloride with (3,4-dimethylphenyl)methanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

  • Coupling agents such as DCC (dicyclohexylcarbodiimide) might mediate the esterification between imidazole-1-carboxylic acid and (3,4-dimethylphenyl)methanol.

The choice of solvent (e.g., dichloromethane or THF) and temperature would critically influence yield and purity. Similar compounds, like ethyl 4-methyl-1H-imidazole-1-carboxylate (PubChem CID: 237,335), are synthesized via analogous esterification strategies .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by two moieties:

  • Imidazole Ring: The 1-position is blocked by the carboxylate group, leaving the 2- and 4-positions susceptible to electrophilic substitution (e.g., nitration, halogenation).

  • Ester Group: Hydrolysis under acidic or basic conditions could yield imidazole-1-carboxylic acid and (3,4-dimethylphenyl)methanol.

Table 1: Potential Reaction Pathways

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (aq), refluxImidazole-1-carboxylic acid + (3,4-dimethylphenyl)methanol
Nucleophilic SubstitutionAmines, room temperatureAmide derivatives
ReductionLiAlH4_4, THFImidazole methanol derivative

Such transformations enable the compound to serve as a versatile intermediate in medicinal chemistry, particularly for synthesizing analogs with tailored pharmacokinetic properties.

Future Directions

Despite its potential, critical gaps persist:

  • Synthetic Optimization: Published protocols for scalability and green chemistry approaches (e.g., microwave-assisted synthesis) are needed.

  • Biological Profiling: Screening against cancer cell lines, microbial panels, and enzymatic targets would validate hypothesized applications.

  • Computational Modeling: QSAR (Quantitative Structure-Activity Relationship) studies could prioritize derivatives for synthesis.

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